molecular formula C12F27OP B14599914 Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane CAS No. 58431-34-8

Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane

Cat. No.: B14599914
CAS No.: 58431-34-8
M. Wt: 704.06 g/mol
InChI Key: SCKQHGHUQPSXRW-UHFFFAOYSA-N
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Description

Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane is a fluorinated organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three nonafluorobutyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. The high fluorine content imparts significant stability and resistance to chemical degradation, making it an attractive candidate for various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane typically involves the reaction of nonafluorobutyl halides with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3C4F9Br+POCl3(C4F9)3P=O+3HCl3 \text{C}_4\text{F}_9\text{Br} + \text{POCl}_3 \rightarrow (\text{C}_4\text{F}_9)_3\text{P=O} + 3 \text{HCl} 3C4​F9​Br+POCl3​→(C4​F9​)3​P=O+3HCl

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using distillation or recrystallization techniques to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus derivatives.

    Substitution: The nonafluorobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphane compounds.

Scientific Research Applications

Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings.

Mechanism of Action

The mechanism of action of Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with other molecules, enhancing its stability and reactivity. The central phosphorus atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Tris(trifluoromethyl)phosphane: Similar in structure but with trifluoromethyl groups instead of nonafluorobutyl groups.

    Tris(pentafluoroethyl)phosphane: Contains pentafluoroethyl groups, offering different reactivity and stability profiles.

    Tris(heptafluoropropyl)phosphane: Features heptafluoropropyl groups, providing unique chemical properties.

Uniqueness: Tris(nonafluorobutyl)(oxo)-lambda~5~-phosphane stands out due to its longer fluorinated alkyl chains, which enhance its hydrophobicity and thermal stability. This makes it particularly suitable for applications requiring high resistance to chemical and thermal degradation.

Properties

CAS No.

58431-34-8

Molecular Formula

C12F27OP

Molecular Weight

704.06 g/mol

IUPAC Name

1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phosphoryl]-1,1,2,2,3,3,4,4,4-nonafluorobutane

InChI

InChI=1S/C12F27OP/c13-1(14,7(25,26)27)4(19,20)10(34,35)41(40,11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33

InChI Key

SCKQHGHUQPSXRW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)P(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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